REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.C(N(CC)CC)C.[C:17](Cl)(=[O:19])[CH3:18]>ClCCl>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][C:17](=[O:19])[CH3:18])[C:3]([Cl:9])=[N:4][CH:5]=1
|
Name
|
|
Quantity
|
3.59 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Br)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.312 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The RM was stirred for 17 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 3 h at rt
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 1 h at rt
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The RM was quenched with aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was absorbed on silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (heptane/EtOAc 0% to 40%)
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
were evaporated together
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |